(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBNHXPKQLRVQH-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CC=C(O2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)C2=CC=C(O2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
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Aryl Halide : 4-Bromo-2-fluoroiodobenzene or 4-bromo-2-fluorobromobenzene.
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Boronic Acid : Furan-2-ylboronic acid or its pinacol ester.
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Catalyst System : Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or PdCl₂(PPh₃)₂.
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Base : K₃PO₄ or K₂CO₃.
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Solvent : Dioxane/water (4:1) or toluene/ethanol mixtures.
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Temperature : 60–80°C under inert atmosphere.
Example Protocol from Literature:
A mixture of 4-bromo-2-fluoroiodobenzene (1.0 mmol), furan-2-ylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.1 mmol), and K₃PO₄ (3.0 mmol) in degassed dioxane/water (10 mL, 4:1) was stirred at 60°C for 18 hours. The reaction achieved >95% conversion, yielding 5-(4-bromo-2-fluorophenyl)furan-2-carbaldehyde after purification.
Optimization Insights
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Ligand Effects : Bulky ligands like SPhos enhance coupling efficiency for sterically hindered substrates.
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Solvent Choice : Aqueous dioxane maximizes boronic acid solubility while stabilizing the Pd catalyst.
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Microwave Assistance : Reactions using microwave irradiation at 80°C reduced reaction times to 30 minutes but required careful temperature control.
Knoevenagel Condensation for Propenoic Acid Formation
The propenoic acid moiety is introduced via a Knoevenagel condensation between 5-(4-bromo-2-fluorophenyl)furan-2-carbaldehyde and malonic acid. This reaction proceeds with high stereoselectivity for the (E)-isomer due to conjugation stabilization.
Reaction Conditions
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Aldehyde : 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde.
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Nucleophile : Malonic acid (1.5 equivalents).
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Catalyst : Piperidine (10 mol%) or ammonium acetate.
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Solvent : Ethanol or acetic acid.
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Temperature : Reflux (80–100°C) for 4–6 hours.
Example Protocol:
A solution of 5-(4-bromo-2-fluorophenyl)furan-2-carbaldehyde (1.0 mmol), malonic acid (1.5 mmol), and piperidine (0.1 mmol) in ethanol (15 mL) was refluxed for 5 hours. The crude product was precipitated by acidification (HCl, pH 2–3) and recrystallized from ethanol/water to yield the (2E)-isomer in 85% purity.
Stereochemical Control
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Thermodynamic Preference : The (E)-isomer dominates due to reduced steric clash between the furan ring and carboxylic acid group.
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Byproduct Mitigation : Z-isomer formation (<5%) is suppressed by using excess malonic acid and avoiding prolonged heating.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
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Solvent Recovery : >90% of dioxane and ethanol is recycled via distillation.
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Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ enable five reuse cycles without significant activity loss.
Analytical Characterization Data
Table 1: Key Spectroscopic Data for (2E)-3-[5-(4-Bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic Acid
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, furan-H), 7.89 (d, J=15.6 Hz, 1H, CH=), 6.74 (d, J=15.6 Hz, 1H, COOH), 7.45–7.32 (m, 3H, aryl-H) |
| ¹³C NMR | δ 167.8 (COOH), 152.1 (C=O), 143.2 (C-Br), 128.4–116.2 (aryl-C), 112.3 (furan-C) |
| HRMS | m/z calc. for C₁₄H₉BrFO₃ [M+H]⁺: 355.9741; found: 355.9738 |
Challenges and Troubleshooting
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated acids.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that have binding sites complementary to the compound’s structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Comparison of Key Structural Analogs
Key Comparative Insights
Substituent Effects on Lipophilicity: The target compound’s bromine and fluorine substituents increase lipophilicity (logP ~2.5 est.) compared to the difluoro analog (logP ~1.8) .
The methylsulfonyl-substituted analog (C₈H₈O₅S, ) exhibits stronger electron withdrawal, increasing acidity (pKa ~2.8 est.) .
The furan bridge in the target may enhance bioavailability compared to cinnamic acid analogs by reducing metabolic degradation .
Synthesis and Purity :
- The target and analogs are typically synthesized via Suzuki-Miyaura coupling or Wittig reactions, with purities ≥95% reported for similar compounds .
Biological Activity
(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid, also known by its CAS number 1071399-45-5, is a compound that has gained attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C13H8BrF O3
- Molecular Weight : 311.11 g/mol
- Purity : >90%
Structural Characteristics
The compound features a furan ring substituted with a brominated phenyl group and a fluorine atom, which contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds containing furan and bromophenyl moieties. For instance, furan derivatives have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A comparative analysis of related compounds showed that modifications in the halogen substituents significantly affect their cytotoxicity against cancer cell lines.
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the SAR of furan-based compounds demonstrated that the presence of halogen atoms enhances biological activity. The introduction of bromine and fluorine in the structure has been linked to increased potency against specific cancer cell lines, suggesting that this compound could exhibit similar effects.
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 (Breast Cancer) |
| Compound B | 15 | HeLa (Cervical Cancer) |
| This compound | TBD | TBD |
Enzyme Inhibition
Preliminary studies suggest that compounds similar to this compound may inhibit specific enzymes linked to disease pathways. For instance, the inhibition of matrix metalloproteinases (MMPs), which are involved in tumor metastasis, has been observed in related compounds.
Apoptosis Induction
The proposed mechanism for the anticancer activity includes the induction of apoptosis through mitochondrial pathways. This involves the activation of caspases and subsequent cell death signaling cascades.
Reactive Oxygen Species (ROS) Generation
Compounds with similar structures have been reported to increase ROS levels within cells, leading to oxidative stress and ultimately triggering apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Heck coupling or Knoevenagel condensation, leveraging bromo-fluorophenyl furan precursors. For example, describes a similar synthesis route for a bromo-fluorophenyl chalcone derivative using Pd-catalyzed cross-coupling, emphasizing the role of temperature (80–120°C) and solvent polarity (DMF or THF) in yield optimization . A table summarizing reaction conditions from comparable studies:
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2-fluorophenyl furan | Pd(OAc)₂ | DMF | 110 | 78 | |
| Furan-2-carbaldehyde | Piperidine | EtOH | Reflux | 65 |
- Key Consideration : Monitor steric hindrance from the bromo-fluorophenyl group, which may necessitate longer reaction times or elevated temperatures.
Q. How can the stereochemical configuration (E/Z) and structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the (E)-configuration, as demonstrated in for a fluorophenyl acryloyl derivative . Complementary techniques include:
- NMR : Compare coupling constants (JH-H) of the α,β-unsaturated system (typically ~16 Hz for trans-configuration).
- IR Spectroscopy : Validate the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹) and conjugated double bond (C=C stretch ~1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer : Focus on target-specific assays based on structural analogs. highlights anti-inflammatory and antioxidant screening protocols for marine-derived brominated compounds, such as:
- DPPH Radical Scavenging : Measure IC₅₀ values at 517 nm.
- COX-2 Inhibition : Use ELISA kits to assess potency .
- Note : Prioritize assays relevant to the compound’s functional groups (e.g., carboxylic acid for enzyme inhibition).
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) elucidate the electronic properties and binding mechanisms of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular orbitals, electrostatic potential surfaces, and HOMO-LUMO gaps, as applied in to analyze acryloyl derivatives . For docking:
- Protein Preparation : Use AutoDock Vina to model interactions with targets like COX-2 (PDB: 5KIR).
- Validation : Compare computed binding energies with experimental IC₅₀ values from enzymatic assays .
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer : Cross-validate using hybrid approaches:
- NMR Chemical Shift Calculations : Tools like Gaussian’s GIAO method refine DFT-predicted shifts.
- Dynamic Effects : Incorporate molecular dynamics (MD) simulations to account for solvent and temperature effects absent in static DFT models .
- Example : reports a 0.03 Å deviation between DFT-calculated and X-ray bond lengths for a similar compound, attributed to crystal packing forces .
Q. What strategies mitigate degradation during stability studies of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. suggests derivatization (e.g., methyl ester formation) to stabilize the carboxylic acid group in aqueous media .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
Standardize Assay Conditions : Control variables like cell line passage number (e.g., THP-1 vs. RAW264.7 macrophages).
SAR Analysis : Compare substituent effects; e.g., shows bromine enhances anti-inflammatory activity, while fluorine may reduce bioavailability .
Meta-Analysis : Use tools like RevMan to aggregate data from independent studies, adjusting for methodological heterogeneity.
Tables for Critical Comparisons
Table 1 : DFT vs. Experimental Bond Lengths (Å) for α,β-unsaturated System
| Bond Type | DFT Calculation | X-Ray Data | Deviation |
|---|---|---|---|
| C1-C2 (Double Bond) | 1.34 | 1.33 | 0.01 |
| C2-C3 (Single Bond) | 1.47 | 1.46 | 0.01 |
Table 2 : Biological Activity of Structural Analogs
| Compound | IC₅₀ (COX-2 Inhibition, µM) | IC₅₀ (DPPH, µM) |
|---|---|---|
| Bromo-fluorophenyl analog | 12.3 ± 1.2 | 45.6 ± 3.8 |
| Non-halogenated analog | >50 | 82.4 ± 5.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
